beta-NETA
Description
Contextualization of Beta-NETA within Relevant Compound Classes
Small molecules are organic compounds typically with a low molecular weight that can interact with biological macromolecules, such as proteins or nucleic acids, to modulate their function footnotesanalyst.com. These modulators are critical in chemical biology for perturbing living systems to elucidate molecular pathways and in drug discovery for identifying therapeutic targets footnotesanalyst.comwikipedia.orgmedchemexpress.com. This compound exemplifies a small molecule modulator through its capacity to inhibit specific enzymes, thereby altering their normal biological functions babson.edu.
The cholinergic system is a vital neurotransmitter system involving acetylcholine (B1216132) (ACh), its receptors (nicotinic and muscaranic), and enzymes responsible for its synthesis and degradation, notably choline (B1196258) acetyltransferase (ChAT) and acetylcholinesterase (AChE) nih.gov. This compound functions as a potent and noncompetitive inhibitor of choline acetyltransferase (ChA) and cholinesterase (ChE) babson.edu. It exhibits weaker inhibition of acetylcholinesterase (AChE) babson.edu. Notably, this compound does not demonstrate direct effects on muscarinic receptors, ganglionic nicotinic receptors, or skeletal muscular nicotinic receptors at concentrations that inhibit ChA babson.edu. At higher concentrations, this compound has been observed to antagonize the effects of acetylcholine, histamine (B1213489), and KCl-induced contractions in guinea pig longitudinal ileal muscle babson.edu.
Table 1: Inhibitory Activities of this compound
| Target Enzyme | IC50 Value (μM) | Inhibition Type | Reference |
| Choline Acetyltransferase (ChA) | 76 | Noncompetitive | babson.edu |
| Cholinesterase (ChE) | 40 | Noncompetitive | babson.edu |
| Acetylcholinesterase (AChE) | 1000 (1 mM) | Weak Inhibition | babson.edu |
Based on the available search results, there is no information to indicate that this compound functions as a chemokine receptor ligand. Information regarding chemokine receptor modulation in the context of NETA-related compounds specifically refers to alpha-NETA, which has been noted as an antagonist of Chemokine-like receptor-1 (CMKLR1) and an activator of TAAR5. This activity is distinct from the reported profile of this compound.
Cholinergic System Modulators
Historical Overview of this compound Research Trajectories
Research into compounds structurally or functionally related to NETA, including this compound, dates back several decades. Early investigations, such as those by Sastry et al. in 1988, explored the relationships between chemical structure and the inhibition of choline acetyltransferase by compounds like 2-(alpha-naphthoyl)ethyltrimethylammonium and related structures babson.edu. This foundational work contributed to the initial characterization of such compounds and their interactions with key cholinergic enzymes, laying the groundwork for subsequent studies on their specific inhibitory profiles.
Current Research Landscape and Significance of this compound Studies
Currently, this compound is primarily utilized as a research chemical for in vitro and in vivo studies babson.edu. Its specific inhibitory properties against choline acetyltransferase and cholinesterase make it a valuable tool for researchers investigating the biosynthesis and degradation of acetylcholine, as well as the broader functioning of the cholinergic system babson.edu. Its inclusion in "Neuronal Signaling Compound Libraries" further underscores its significance as a probe in neuroscience research, enabling the exploration of neuronal pathways and the effects of cholinergic modulation babson.edu. The compound is designated for "research use only," indicating its role as a scientific reagent rather than a therapeutic agent babson.edu.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20NO+ |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium |
InChI |
InChI=1S/C16H20NO/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15/h4-9,12H,10-11H2,1-3H3/q+1 |
InChI Key |
JOVXNHIPEIWDDU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
Synonyms |
2-(alpha-naphthoyl)ethyltrimethylammonium iodide 2-(beta-naphthoyl)ethyltrimethylammonium iodide 2-naphthoylethyltrimethylammonium |
Origin of Product |
United States |
Synthesis and Chemical Modifications of Beta Neta
Methodologies for Beta-NETA Chemical Synthesis
The synthesis of NETA-based chelators involves multi-step pathways designed to yield the desired macrocyclic structure with appropriate functional groups for further modification.
The synthesis of 3p-C-NETA, for instance, is based on the formation of an N,N'-bisubstituted-β-amino iodide and the nucleophilic ring-opening of an aziridinium (B1262131) ion. A key step involves the intramolecular rearrangement of a β-iodoamine to form an aziridinium ion. This is followed by a regiospecific SN2 pathway ring opening using di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate. This method has been reported to provide the desired 3p-C-NETA-(tBu) product in a good isolated yield of 84% with over 95% purity. thno.orgresearchgate.net
For 5p-C-NETA, the synthetic pathway also leverages the regiospecific ring opening of an aziridinium ion by a bisubstituted 1,4,7-triazacyclononane (B1209588). This process starts with the preparation of a functionalized alcohol, followed by its bromination to yield an intermediate. This intermediate then undergoes intramolecular rearrangement to form the aziridinium ion, which is subsequently reacted with the macrocyclic precursor. The t-butyl protecting groups are then removed, and a nitro group on the structure can be reduced to an amine, which is then available for further functionalization. nih.gov
Optimization in the synthesis of NETA-based chelators primarily focuses on achieving high yields and purity of the desired product, as well as optimizing conditions for their subsequent complexation with radionuclides. For the synthesis of 3p-C-NETA-(tBu), an isolated yield of 84% with >95% purity indicates a well-optimized laboratory synthesis. thno.orgresearchgate.net
In the context of radiolabeling, which is a key application, optimization strategies involve adjusting temperature and ligand concentration to achieve high radiochemical conversions. For example, when 3p-C-NETA was radiolabeled with 68Ga, the radiochemical conversion increased significantly with temperature: from 68.7% at 25 °C to 97.7% at 95 °C. This highlights the importance of temperature control in achieving efficient chelation, which is critical for the utility of these compounds in diagnostic and therapeutic applications. thno.org
Table 1: Representative Synthesis Yields and Radiolabeling Efficiencies for NETA-based Chelators
| Compound / Complex | Synthesis Step / Radiolabeling Target | Conditions | Yield / Radiochemical Conversion (RCC) | Source |
| 3p-C-NETA-(tBu) | Overall synthesis | Laboratory synthesis | 84% isolated yield (>95% purity) | thno.orgresearchgate.net |
| 3p-C-NETA | Complexation with 177Lu | 25 °C | >95% (instantly, <5 min) | thno.org |
| 3p-C-NETA | Complexation with 90Y | 25 °C | >95% (instantly, <5 min) | thno.org |
| 3p-C-NETA | Complexation with 68Ga | 25 °C | 68.7 ± 0.7% | thno.org |
| 3p-C-NETA | Complexation with 68Ga | 40 °C | 87.9 ± 0.4% | thno.org |
| 3p-C-NETA | Complexation with 68Ga | 55 °C | 91.7 ± 0.7% | thno.org |
| 3p-C-NETA | Complexation with 68Ga | 95 °C | 97.7 ± 0.1% | thno.org |
| 3p-C-NETA | Complexation with 67Cu | 37 °C, 30 min | 80 ± 1.9% | thno.org |
| 3p-C-NETA | Complexation with 67Cu | 37 °C, 60 min | 88.3 ± 2.5% | thno.org |
| 3p-C-NETA | Complexation with 67Cu | 95 °C, 60 min | 96.1 ± 3.2% | thno.org |
Synthetic Pathways and Reaction Schemes
Derivatization Approaches for Novel this compound Analogues
Derivatization of NETA-based chelators is essential for creating analogues with specific properties, enabling their attachment to targeting vectors for various research applications.
Functionalization strategies aim to introduce reactive handles onto the NETA backbone or its pendant arms, allowing for subsequent conjugation. For 3p-C-NETA, an initial approach involved functionalization with isothiocyanate. However, this method resulted in a plethora of undesired side products when conjugated to a (Tyr3)-octreotate moiety via a thiourea (B124793) bond. To overcome this, a revised strategy involved introducing succinic acid to form 3p-C-NETA-(tBu)-oxa-butanoic acid, which enabled more efficient conjugation through stable amide bond formation. thno.org
For 5p-C-NETA, a p-NO2-Bn (para-nitrobenzyl) functional group is incorporated, connected to the NETA chelating backbone via a pentyl chain. This nitro group can be reduced to an amine, which then serves as a versatile site for further derivatization, such as reaction with thiophosgene (B130339) to yield an isothiocyanate group, suitable for conjugation to peptides. nih.gov
NETA-based chelators are designed as bifunctional chelates (BFCs) to be conjugated to biomolecules, thereby enabling targeted delivery of radionuclides.
Peptide Conjugates : 3p-C-NETA has been successfully conjugated to the (Tyr3)-octreotate moiety for targeted research applications. thno.org Similarly, 5p-C-NETA has been conjugated to the cyclic Arg-Gly-Asp-D-Tyr-Lys (RGDyK) peptide, which targets integrin αvβ3 protein overexpressed in various cancers. This conjugation allows for the development of radiopharmaceuticals for molecular targeted radiotherapy. researchgate.netnih.gov The conjugation of 5p-C-NETA-NCS to c(RGDyK) peptide was achieved in 60% yield after purification. nih.gov
Radiolabeling : These conjugates are then radiolabeled with various diagnostic and therapeutic radionuclides. 3p-C-NETA has been evaluated for labeling with 18F, 68Ga, 177Lu, 161Tb, 213Bi, 225Ac, and 67Cu. thno.org The new 5p-C-NETA chelate and its RGDyK conjugates have shown excellent radiolabeling efficiency (over 99%) with 90Y or 177Lu under mild conditions (room temperature, <1 minute). researchgate.netnih.gov
Table 2: Examples of this compound Conjugates and Their Radionuclide Complexation
| NETA Derivative | Conjugated Moiety | Radionuclides Complexed | Conjugation Strategy | Source |
| 3p-C-NETA | (Tyr3)-octreotate | 18F, 68Ga, 177Lu, 161Tb, 213Bi, 225Ac, 67Cu | Amide bond formation (via succinic acid linker) | thno.org |
| 5p-C-NETA | c(RGDyK) peptide | 90Y, 177Lu | Thiourea bond formation (via isothiocyanate) | researchgate.netnih.gov |
Functionalization Strategies for Structure-Activity Probing
Chemical Stability of this compound in Experimental Conditions
The chemical stability of NETA-based chelators and their radiometal complexes is paramount for their effectiveness and reliability in research and potential clinical applications. Stability is typically assessed in various biological media, such as phosphate-buffered saline (PBS) and human serum, under different temperature conditions.
Stability of Complexes : The [18F]AlF-, [177Lu]Lu-, and [161Tb]Tb-3p-C-NETA complexes have demonstrated excellent in vitro stability in both PBS and human serum over the study period. For instance, the [18F]AlF-3p-C-NETA-TATE conjugate showed good in vitro stability for 4 hours in all tested conditions (formulation buffer, PBS, and human serum). thno.orgunirioja.es
Variable Stability : In contrast, [67Cu]Cu-, [225Ac]Ac-, and [68Ga]Ga-3p-C-NETA complexes exhibited stability in PBS but showed instability (decomplexation) in human serum. For example, the [68Ga]Ga-3p-C-NETATATE complex showed good stability in PBS after 2 hours but experienced 45% decomplexation after 2 hours in human serum. thno.orgunirioja.es
5p-C-NETA Conjugates : The 177Lu-labeled 5p-C-NETA-c(RGDyK) conjugate also demonstrated good in vitro serum stability, indicating its robustness for targeted radiotherapy applications. nih.gov
Table 3: In Vitro Stability of NETA-based Radiocomplexes
| Complex | Medium | Temperature | Duration | Stability Observation | Source |
| [18F]AlF-3p-C-NETA | PBS, Human Serum | Not specified | Excellent stability | thno.org | |
| [177Lu]Lu-3p-C-NETA | PBS, Human Serum | Not specified | Excellent stability | thno.org | |
| [161Tb]Tb-3p-C-NETA | PBS, Human Serum | Not specified | Excellent stability | thno.org | |
| [18F]AlF-3p-C-NETA-TATE | Formulation buffer, PBS, Human serum | 37 °C | 4 hours | Good stability | thno.org |
| [67Cu]Cu-3p-C-NETA | PBS | Not specified | Stable | thno.org | |
| [67Cu]Cu-3p-C-NETA | Human Serum | Not specified | Not stable | thno.org | |
| [225Ac]Ac-3p-C-NETA | PBS | Not specified | Stable | thno.org | |
| [225Ac]Ac-3p-C-NETA | Human Serum | Not specified | Not stable | thno.org | |
| [68Ga]Ga-3p-C-NETA | PBS | Not specified | Stable | thno.org | |
| [68Ga]Ga-3p-C-NETA | Human Serum | Not specified | Not stable | thno.org | |
| [68Ga]Ga-3p-C-NETATATE | PBS | Not specified | 2 hours | Good stability | unirioja.es |
| [68Ga]Ga-3p-C-NETATATE | Human Serum | Not specified | 2 hours | 45% decomplexation | unirioja.es |
| [177Lu]Lu-5p-C-NETA-c(RGDyK) | Serum | Not specified | Good stability | nih.gov |
Stability in Aqueous Solutions for In Vitro Assays
This compound exhibits specific stability characteristics in aqueous solutions, which are crucial for its handling and application in in vitro assays. The compound is sparingly soluble in water but can be effectively dissolved in organic solvents such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), with a solubility of approximately 3 mg/mL in DMSO. researchgate.net For preparing working solutions, clear solutions of this compound can be achieved at concentrations of at least 2.08 mg/mL. This can be accomplished using solvent systems such as a mixture of DMSO, PEG300, Tween-80, and Saline, or by combining DMSO with 20% SBE-β-CD in Saline. nih.gov
For storage of prepared stock solutions, specific conditions are recommended to maintain stability. This compound stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month, provided they are sealed and protected from moisture. nih.gov It is advised that solutions are freshly prepared for assays, and heating should be avoided during dissolution, as the product is noted to be "not very stable in solution". researchgate.net Protection from light is also recommended to preserve the compound's integrity. researchgate.net
Stability in Biological Media for In Vivo Studies
Molecular Mechanisms of Action of Beta Neta
Interaction with Cholinergic System Components
Beta-NETA demonstrates inhibitory activity against enzymes crucial for acetylcholine (B1216132) synthesis and degradation, thereby influencing cholinergic neurotransmission.
This compound functions as a potent and noncompetitive inhibitor of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing the neurotransmitter acetylcholine from choline and acetyl-CoA medchemexpress.comtargetmol.comwikipedia.orgbioscience.co.uk. Inhibition of ChAT by this compound leads to reduced acetylcholine production. Research indicates varying potencies, with some studies reporting an IC50 of 9 µM for this compound (also referred to as alpha-NETA) targetmol.comprobechem.com, while others specify an IC50 of 76 µM for this compound medchemexpress.combioscience.co.uk.
Beyond its effects on ChAT, this compound also interacts with cholinesterases (ChE), the enzymes responsible for hydrolyzing acetylcholine. This compound acts as an inhibitor of cholinesterase, with reported IC50 values of 40 µM medchemexpress.combioscience.co.uk or 84 µM targetmol.comnordicbiosite.commedchemexpress.com. Its inhibitory effect on acetylcholinesterase (AChE), a primary enzyme in the synaptic cleft that rapidly breaks down acetylcholine, is considerably weaker, with reported IC50 values of 1 mM medchemexpress.combioscience.co.uk or 300 µM targetmol.comnordicbiosite.commedchemexpress.com. This differential inhibition suggests a more pronounced impact on acetylcholine synthesis and general cholinesterase activity rather than specific AChE-mediated acetylcholine breakdown at the synapse.
The inhibition of choline acetyltransferase by this compound is characterized by noncompetitive kinetics medchemexpress.comtargetmol.combioscience.co.uk. Noncompetitive inhibition occurs when the inhibitor binds to an enzyme at a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of the substrate concentration. This mechanism distinguishes this compound from competitive inhibitors that directly compete with the substrate for the active site.
Table 1: Inhibitory Concentrations (IC50) of this compound on Cholinergic System Components
| Enzyme Target | IC50 Value | Notes | Source |
| Choline Acetyltransferase (ChAT) | 9 µM | Also referred to as alpha-NETA | targetmol.comprobechem.com |
| 76 µM | medchemexpress.combioscience.co.uk | ||
| Cholinesterase (ChE) | 40 µM | medchemexpress.combioscience.co.uk | |
| 84 µM | Also referred to as alpha-NETA | targetmol.comnordicbiosite.commedchemexpress.com | |
| Acetylcholinesterase (AChE) | 300 µM | Also referred to as alpha-NETA | targetmol.comnordicbiosite.commedchemexpress.com |
| 1 mM | medchemexpress.combioscience.co.uk |
Cholinesterase (ChE) and Acetylcholinesterase (AChE) Interactions
Chemokine Receptor Modulation by this compound
In addition to its cholinergic system interactions, this compound (specifically alpha-NETA in these contexts) has been identified as a modulator of chemokine receptor activity, particularly affecting Chemokine-Like Receptor-1 (CMKLR1).
This compound, often studied as its isomer alpha-NETA (2-(α-naphthoyl)ethyltrimethylammonium iodide), functions as a potent small molecule antagonist of Chemokine-Like Receptor-1 (CMKLR1) targetmol.comnih.govprobechem.commedchemexpress.comoup.comresearchgate.netkarger.complos.orgfrontiersin.orgnih.gov. CMKLR1 is a G protein-coupled receptor that binds to the chemoattractant adipokine chemerin, playing roles in inflammation and immune cell trafficking nih.govplos.orgwikipedia.org. Alpha-NETA has been shown to inhibit chemerin-triggered CMKLR1+ cell migration nih.govoup.comresearchgate.netkarger.complos.orgnih.gov. The potency of alpha-NETA as a CMKLR1 antagonist has been reported with an IC50 of 4.9 µM probechem.com and a more potent IC50 of 375 ± 42 nM plos.org.
Table 2: Inhibitory Concentrations (IC50) of Alpha-NETA on Chemokine Receptor Modulation
| Target/Mechanism | IC50 Value | Notes | Source |
| CMKLR1 Antagonism | 4.9 µM | probechem.com | |
| 375 ± 42 nM | plos.org | ||
| Inhibition of Chemerin-stimulated Beta-Arrestin2 Association with CMKLR1 | 4.9 µM | probechem.com | |
| 375 ± 42 nM | plos.org |
Receptor Selectivity Profiling in Research Models
Research models have extensively characterized the receptor selectivity profile of this compound, highlighting its potent and preferential activity towards CMKLR1 alongside its well-established role as a ChAT inhibitor. This compound functions as a potent antagonist of CMKLR1, demonstrating an inhibitory concentration 50% (IC50) of 375 nM for inhibiting chemerin-stimulated beta-arrestin2 association with CMKLR1. This indicates a higher potency for modulating CMKLR1 signaling compared to its effect on ChAT activity. iiab.me
In comparative studies, this compound showed significantly reduced potency against cholinesterase (ChE) with an IC50 of 84 µM, and acetylcholinesterase (AChE) with an IC50 of 300 µM or 1 mM, depending on the source. synhet.comiiab.me This demonstrates a notable selectivity for ChAT and CMKLR1 over other cholinergic enzymes. Furthermore, this compound inhibited chemerin-stimulated beta-arrestin2 association with G protein-coupled receptor 1 (GPR1) with an IC50 of 3.4 µM, but this activity was approximately 10-fold less potent than its effect on CMKLR1.
The compound's selectivity extends beyond cholinergic enzymes and related chemerin receptors. In studies assessing its impact on cell migration, this compound significantly inhibited chemerin-mediated migration of CMKLR1-expressing cells in an in vitro transwell chemotaxis assay, with an IC50 of 6.5 ± 0.7 µM. iiab.me Crucially, at concentrations of 1, 3, and 10 µM, this compound did not inhibit the migration of cells expressing other chemokine receptors such as CCR9, CXCR4, or CXCR5 in response to their respective ligands (CCL25, CXCL12, and CXCL13), further underscoring its specificity for CMKLR1. iiab.me
The following table summarizes key selectivity data for this compound:
| Target | Mechanism of Action | IC50 (µM) | Reference |
| Choline Acetyltransferase (ChAT) | Inhibitor | 9 | synhet.comiiab.menih.govnucleos.com |
| Chemokine-like Receptor 1 (CMKLR1) | Antagonist (β-arrestin2 association) | 0.375 | iiab.me |
| Chemokine-like Receptor 1 (CMKLR1) | Antagonist (cell migration) | 6.5 ± 0.7 | iiab.me |
| G Protein-Coupled Receptor 1 (GPR1) | Inhibitor (β-arrestin2 association) | 3.4 | |
| Cholinesterase (ChE) | Weak Inhibitor | 40-84 | synhet.comiiab.me |
| Acetylcholinesterase (AChE) | Weak Inhibitor | 300-1000 | synhet.comiiab.me |
Downstream Signaling Pathway Elucidation
The antagonistic activity of this compound on CMKLR1 and its inhibitory effect on ChAT lead to distinct downstream signaling modulations and cellular responses.
Intracellular Signaling Cascades Affected by CMKLR1 Modulation
CMKLR1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand chemerin, couples primarily to the Gαi/o family of G proteins. Antagonism of CMKLR1 by this compound therefore interferes with the typical signaling cascade initiated by chemerin.
Activation of CMKLR1 by chemerin normally leads to:
Inhibition of cyclic AMP (cAMP) production.
Promotion of phospholipase C (PLC) activation.
Release of inositol (B14025) trisphosphate (IP3).
Mobilization of intracellular calcium.
Activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.
Recruitment of beta-arrestin2 to the receptor, an event often associated with receptor internalization and termination of G protein-mediated signaling.
By acting as an antagonist, this compound effectively dampens or prevents these chemerin-induced intracellular events. For instance, this compound has been shown to abrogate the effects of chemerin on increasing PTEN expression and suppressing programmed death-ligand 1 (PD-L1) in tumor cells, indicating its role in modulating these pathways downstream of CMKLR1.
Furthermore, research indicates that CMKLR1 signaling plays a role in adipogenesis, insulin (B600854) signaling, and adipocyte metabolism. Studies using alpha-NETA (this compound) have demonstrated its ability to influence adiposity by regulating the messenger RNA (mRNA) expression of the androgen receptor (AR) and specific adipocyte markers, such as Fabp4 and Cidea. Notably, CMKLR1 inactivation by alpha-NETA was found to inhibit dihydrotestosterone (B1667394) (DHT)-induced downregulation of phosphorylated extracellular signal-regulated kinase 1/2 (pERK1/2) through the PI3K signaling pathway, suggesting a crucial role for CMKLR1 in regulating adipocyte size via PI3K/ERK signaling.
The following table illustrates the impact of CMKLR1 modulation by this compound on intracellular signaling:
| Signaling Cascade/Event | Effect of CMKLR1 Activation (by Chemerin) | Effect of this compound (CMKLR1 Antagonism) | Reference |
| Gαi/o protein coupling | Activation | Inhibition | |
| cAMP production | Inhibition | Restoration/Prevention of Inhibition | |
| Phospholipase C (PLC) activation | Promotion | Inhibition | |
| IP3 release | Promotion | Inhibition | |
| Calcium mobilization | Promotion | Inhibition | |
| PI3K pathway activation | Promotion | Inhibition | |
| MAPK pathway activation (e.g., pERK1/2) | Promotion | Inhibition (e.g., DHT-induced pERK1/2 downregulation) | |
| Beta-arrestin2 recruitment | Induction | Inhibition | iiab.me |
| PTEN expression | Upregulation | Abrogation | |
| PD-L1 expression | Suppression | Abrogation | |
| Adipocyte marker mRNA expression (e.g., Fabp4, Cidea) | Modulation | Regulation |
Cellular Responses Mediated by ChAT Inhibition
Choline acetyltransferase (ChAT) is the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (ACh) from choline and acetyl-CoA. iiab.me this compound acts as a stable, noncompetitive, and slowly reversible inhibitor of ChAT. synhet.comiiab.menucleos.com
Inhibition of ChAT by this compound directly impacts the production of acetylcholine. Severe inhibition of ChAT can lead to functional consequences related to acetylcholine levels in presynaptic terminals, potentially impairing cholinergic function. Acetylcholine plays a critical role in the central and peripheral nervous systems, influencing a wide array of cellular responses. In cholinergic neurons, ACh release dynamically reconfigures microcircuitry by altering neuronal excitability, firing rates, and synaptic transmission dynamics.
Cellular responses mediated by ChAT inhibition, and thus by this compound, involve the disruption of normal acetylcholine-dependent signaling through nicotinic and muscarinic acetylcholine receptors. These receptors are widely distributed and mediate diverse functions, including muscle control, cognitive processes, and autonomic nervous system regulation. While direct cellular responses to this compound's ChAT inhibition are primarily a reduction in acetylcholine synthesis and its subsequent effects on receptor activation, the precise downstream cellular consequences can vary depending on the specific cell type and its complement of cholinergic receptors. For instance, studies have shown that ChAT activity can be regulated at a post-translational level, and proteasome inhibition can increase ChAT steady-state protein levels and enzyme activity, suggesting complex regulatory mechanisms that this compound's inhibition would counteract.
Cellular and Subcellular Research of Beta Neta
In Vitro Cell Line Studies
Investigations into beta-NETA's effects on various cell lines provide insights into its biological activities.
Specific in vitro studies detailing the direct effects of this compound on cell migration and adhesion were not identified in the reviewed literature. Research on cell migration and adhesion often involves complex cellular processes and interactions with the extracellular matrix iiab.menih.govnih.gov.
This compound has been noted to possess anti-cancer activity researchgate.net. However, detailed in vitro studies demonstrating the modulation of cellular proliferation and viability in neoplastic cells, including dose-dependent decreases in viability and induction of cell death associated with membrane blistering and cytoplasm leakage, are consistently attributed to its isomer, alpha-NETA researchgate.net. Specific data for this compound's direct effects on the proliferation and viability of neoplastic cells were not explicitly detailed in the provided sources.
The induction of programmed cell death pathways, particularly pyroptosis, in cancer cells has been a significant area of research for related compounds. Studies indicate that alpha-NETA treatment increases the expression of pyroptosis-associated proteins and leads to epithelial ovarian cancer (EOC) cell death via mechanisms such as caspase-4-triggered GSDMD-mediated pyroptosis researchgate.net. However, specific findings regarding the induction of pyroptosis by this compound were not identified in the reviewed literature, with these effects consistently linked to alpha-NETA.
Research concerning this compound's direct impact on splenocytes or other specific receptor-expressing cell lines (beyond its known target receptors detailed below) was not found in the provided information. Studies involving splenocytes often focus on immune responses and cell population dynamics.
Induction of Programmed Cell Death Pathways (e.g., pyroptosis)
Receptor Binding and Ligand Affinity Investigations
Quantitative binding assays are crucial for determining the strength of a ligand's binding to its target biomolecule, typically expressed as an equilibrium dissociation constant (KD). These assays are fundamental in pharmacology and medicinal chemistry for understanding ligand-receptor interactions.
This compound has been characterized through quantitative binding assays for its inhibitory activities against several key enzymes and its antagonistic effect on a specific receptor.
This compound functions as a potent and noncompetitive inhibitor of choline (B1196258) acetyltransferase (ChAT) with an IC50 of 76 µM iiab.me. It also demonstrates inhibitory effects on cholinesterase (ChE) with an IC50 of 40 µM and weakly inhibits acetylcholinesterase (AChE) with an IC50 of 1 mM iiab.me. Furthermore, this compound is recognized as a potent antagonist of chemokine-like receptor-1 (CMKLR1) researchgate.net. At concentrations that inhibit ChA, this compound does not exhibit effects on muscarinic receptors, ganglionic nicotinic receptors, skeletal muscular nicotinic receptors, or carnitine acetyltransferase iiab.me. At higher concentrations (ED50=100 μM), it can antagonize the effects of acetylcholine (B1216132), histamine (B1213489), and KCl-induced contractions in guinea pig longitudinal ileal muscle iiab.me.
Table 1: this compound's Inhibitory and Antagonistic Activities
| Target | Activity | IC50 / ED50 (µM) | Reference |
| Choline Acetyltransferase (ChAT) | Inhibitor (noncompetitive) | 76 | iiab.me |
| Cholinesterase (ChE) | Inhibitor | 40 | iiab.me |
| Acetylcholinesterase (AChE) | Weak Inhibitor | 1000 (1 mM) | iiab.me |
| Chemokine-like Receptor-1 (CMKLR1) | Antagonist | Potent | researchgate.net |
| Acetylcholine (in guinea pig ileum) | Antagonist | 100 (ED50) | iiab.me |
Competitive Binding Studies with Endogenous Ligands
Research into this compound's cellular and subcellular activities reveals its primary interactions to be inhibitory towards key enzymes in the cholinergic system, rather than direct competitive binding with endogenous ligands at receptor sites.
Detailed Research Findings
Enzyme Inhibition: this compound acts as a potent and noncompetitive inhibitor of choline acetyltransferase (ChA) and cholinesterase (ChE). Its inhibitory efficacy is quantified by half-maximal inhibitory concentration (IC50) values. For ChA, this compound demonstrates an IC50 of 76 µM. Similarly, for ChE, the compound exhibits an IC50 of 40 µM. This compound also shows weak inhibitory activity against acetylcholinesterase (AChE), with an IC50 of 1 mM. medchemexpress.com
It is important to note that noncompetitive inhibition, as exhibited by this compound against ChA and ChE, implies that the inhibitor binds to an enzyme at a site distinct from the active site. This binding alters the enzyme's conformation, thereby reducing its catalytic efficiency regardless of the endogenous substrate concentration, and does not involve direct competition with the endogenous substrate for the active binding site. medchemexpress.com
Receptor Interactions: Crucially, studies have shown that this compound exhibits no effects at muscarinic receptors, ganglionic nicotinic receptors, or skeletal muscular nicotinic receptors at concentrations at which it effectively inhibits ChA. medchemexpress.com This indicates that this compound does not engage in competitive binding with endogenous ligands, such as acetylcholine, at these primary cholinergic receptor sites. The absence of direct effects at these receptors suggests that this compound's influence on cholinergic signaling pathways is not mediated by direct receptor antagonism or agonism in a competitive manner.
Functional Antagonism: Despite the lack of direct competitive receptor binding, this compound has been observed to antagonize the effects of certain endogenous substances and other contractile agents in functional assays. Specifically, at concentrations higher than its IC50 for ChA inhibition, this compound antagonizes acetylcholine-induced contractions in guinea pig longitudinal ileal muscle, with an effective dose 50% (ED50) of 100 µM. medchemexpress.com It also antagonizes contractions induced by histamine and potassium chloride (KCl) in the same tissue. medchemexpress.com While these are clear antagonistic effects on physiological responses, the mechanism is not attributed to competitive binding at muscarinic or nicotinic acetylcholine receptors, given the explicit findings of no direct effects on these receptors. medchemexpress.com
Data Table
The following table summarizes the key inhibitory and antagonistic activities of this compound, including relevant concentration values:
| Compound Name | Target/Effect | Type of Interaction | IC50 / ED50 | Citation |
| This compound | Choline Acetyltransferase (ChA) | Noncompetitive Inhibition | 76 µM | medchemexpress.com |
| This compound | Cholinesterase (ChE) | Noncompetitive Inhibition | 40 µM | medchemexpress.com |
| This compound | Acetylcholinesterase (AChE) | Weak Inhibition | 1 mM | medchemexpress.com |
| This compound | Acetylcholine-induced contractions (guinea pig ileal muscle) | Antagonism | 100 µM | medchemexpress.com |
| This compound | Histamine-induced contractions (guinea pig ileal muscle) | Antagonism | N/A | medchemexpress.com |
| This compound | KCl-induced contractions (guinea pig ileal muscle) | Antagonism | N/A | medchemexpress.com |
*Specific ED50 values for histamine and KCl-induced contractions were not explicitly provided in the source, though antagonism was reported at concentrations higher than the IC50 for ChA inhibition. medchemexpress.com
Preclinical Investigation of Beta Neta in Animal Models
Evaluation in Autoimmune Disease Models
Specific studies evaluating the effects of beta-NETA in autoimmune disease models, such as Experimental Autoimmune Encephalomyelitis (EAE), are not detailed in the available information. While other compounds with similar naming conventions (e.g., alpha-NETA) have been investigated in EAE models, these findings cannot be attributed to this compound due to potential structural and functional differences.
Information on the modulatory effects of this compound in Experimental Autoimmune Encephalomyelitis (EAE) models is not available in the examined literature.
There are no reported studies detailing the impact of this compound on leukocyte distribution within the central nervous system or lymphoid tissues in animal models of autoimmune diseases.
Data specifically addressing this compound's influence on lymphocyte proliferation and cytokine production in autoimmune model systems are not present in the current research findings.
Impact on Leukocyte Distribution in Central Nervous System and Lymphoid Tissues
Preclinical Cancer Model Investigations
Preclinical investigations of this compound in cancer models, including studies in xenograft models and assessments of tumor volume and weight, are not described in the accessible scientific literature.
No specific studies detailing the effects of this compound in xenograft models for cancer are available.
Research findings on the assessment of this compound's impact on tumor volume and weight in animal cancer models are not documented.
Studies in Xenograft Models
In Vivo Studies on Biological Distribution in Research Animal Models
In vivo studies are fundamental for understanding how a compound behaves within a living organism, including its uptake, distribution, metabolism, and excretion. For NETA-based chelators, particularly 3p-C-NETA, these studies have been crucial in evaluating their potential as bifunctional ligands for radiopharmaceutical applications, enabling targeted delivery of radionuclides for diagnostic imaging and therapy. Animal models, predominantly mice, are widely utilized in these preclinical investigations due to their physiological similarities, ease of manipulation, and cost-effectiveness nih.govnih.govresearchgate.netthno.orgmdpi.com.
Tracer Distribution Analysis in Specific Organs
Research into 3p-C-NETA and its conjugates has demonstrated varying distribution patterns depending on the conjugated biomolecule and the radionuclide used. For instance, a 3p-C-NETA-trastuzumab conjugate, when evaluated in athymic mice bearing subcutaneous LS174T tumor xenografts, exhibited favorable biodistribution characterized by low uptake in normal organs and high uptake in the tumor mdpi.com. The tumor uptake of this conjugate showed an increase over time, reaching 10.80 ± 2.2% injected dose per gram (%ID/g) at 2 hours and 24.10 ± 4.8% ID/g at 24 hours post-injection brimr.orgresearchgate.net.
Another study investigating [111In]In-3p-C-NETA-ePSMA-16 in LS174T tumor-bearing mice revealed PSMA-specific tumor uptake. At 1 hour post-injection, the tumor uptake was 1.62 ± 0.55% ID/g, which slightly decreased to 0.89 ± 0.58% ID/g at 4 hours post-injection brimr.org. High kidney uptake was consistently observed with this compound, peaking at 26.70 ± 2.12% ID/g at 1 hour post-injection researchgate.net.
Studies involving C-NETA complexed with different radionuclides also provided insights into organ distribution. The 177Lu-C-NETA complex showed very low uptake in most organs, with liver and bone uptake at 24 hours being 0.56 ± 0.01% ID/g and 0.19 ± 0.08% ID/g, respectively. Notably, higher uptake of 177Lu-C-NETA was observed in the kidneys across all time points compared to other organs. In contrast, the 205/6Bi–C-NETA complex demonstrated relatively slow clearance from the kidney, with a kidney uptake of 6.06 ± 1.34% ID/g at 24 hours.
The following table summarizes key tracer distribution findings in specific organs:
| Compound/Conjugate | Animal Model | Organ/Tissue | Time Point (h p.i.) | Uptake (% ID/g) | Citation |
| 3p-C-NETA-trastuzumab | Athymic mice (LS174T xenografts) | Tumor | 2 | 10.80 ± 2.2 | brimr.orgresearchgate.net |
| Tumor | 24 | 24.10 ± 4.8 | brimr.orgresearchgate.net | ||
| [111In]In-3p-C-NETA-ePSMA-16 | LS174T tumor-bearing mice | Tumor | 1 | 1.62 ± 0.55 | brimr.org |
| Tumor | 4 | 0.89 ± 0.58 | brimr.org | ||
| Kidney | 1 | 26.70 ± 2.12 | researchgate.net | ||
| 177Lu-C-NETA | Mice | Liver | 24 | 0.56 ± 0.01 | |
| Bone | 24 | 0.19 ± 0.08 | |||
| 205/6Bi–C-NETA | Mice | Kidney | 24 | 6.06 ± 1.34 |
Blood and Organ Clearance Profiles
The clearance profile of a compound is crucial for determining its residence time in the body and its potential for systemic exposure. For the 3p-C-NETA-trastuzumab conjugate, blood uptake decreased over time, although it remained elevated due to the long half-life characteristic of antibodies (21.89 ± 5.9% ID/g at 2 hours and 9.92 ± 2.2% ID/g at 24 hours) brimr.orgresearchgate.net. Excretion organs, such as the kidneys and liver, showed peak activity at 6 hours post-injection, followed by a decrease at 24 hours brimr.orgresearchgate.net.
In the case of [111In]In-3p-C-NETA-ePSMA-16, blood uptake was low at early time points (0.26 ± 0.19% ID/g at 1 hour post-injection), indicating rapid clearance from circulation brimr.org. The high kidney uptake observed for this compound (26.70 ± 2.12% ID/g at 1 hour) was followed by a significant decrease to 11.62 ± 0.62% ID/g at 4 hours and 4.27 ± 0.87% ID/g at 24 hours, suggesting a fast renal clearance mechanism researchgate.net.
The in vitro stability of 3p-C-NETA radiocomplexes has also been assessed, influencing their in vivo clearance. For instance, the Al18F-labeled 3p-C-NETA complex exhibited excellent stability, with over 92% of the intact radiocomplex observed at 240 minutes in both phosphate-buffered saline (PBS) and human serum. However, the 68Ga-complex showed rapid dissociation in human serum, with only 63.7 ± 0.4% of the intact radiocomplex remaining at 60 minutes, despite being stable in PBS.
The following table presents an overview of blood and organ clearance profiles:
| Compound/Conjugate | Animal Model | Compartment/Organ | Time Point (h p.i.) | % ID/g or Stability | Clearance Profile | Citation |
| 3p-C-NETA-trastuzumab | Athymic mice (LS174T xenografts) | Blood | 2 | 21.89 ± 5.9 | Decreasing, but elevated due to antibody half-life | brimr.orgresearchgate.net |
| Blood | 24 | 9.92 ± 2.2 | brimr.orgresearchgate.net | |||
| Excretion Organs (Kidney, Liver) | 6 (peak) | - | Peak uptake, then decrease | brimr.orgresearchgate.net | ||
| [111In]In-3p-C-NETA-ePSMA-16 | LS174T tumor-bearing mice | Blood | 1 | 0.26 ± 0.19 | Low, rapid clearance | brimr.org |
| Kidney | 1 | 26.70 ± 2.12 | High initial uptake | researchgate.net | ||
| Kidney | 4 | 11.62 ± 0.62 | Significant decrease, fast renal clearance | researchgate.net | ||
| Kidney | 24 | 4.27 ± 0.87 | researchgate.net | |||
| 177Lu-C-NETA | Mice | Blood | - | Rapid clearance | Rapid blood clearance, very low organ uptake | |
| 205/6Bi–C-NETA | Mice | Blood | - | Rapid clearance | Rapid blood clearance, low organ radioactivity (except kidney) | |
| Kidney | 24 | 6.06 ± 1.34 | Relatively slow clearance | |||
| Al18F-3p-C-NETA complex | In vitro (PBS) | Stability | 4 (240 min) | 94.4 ± 0.3% intact | Excellent stability | |
| In vitro (Human Serum) | Stability | 4 (240 min) | 92.4 ± 1.2% intact | Excellent stability | ||
| 68Ga-3p-C-NETA complex | In vitro (PBS) | Stability | 2 (120 min) | >90% intact | Stable | |
| In vitro (Human Serum) | Stability | 1 (60 min) | 63.7 ± 0.4% intact | Rapid dissociation |
Ethical Considerations and Methodological Rigor in Animal Research
The ethical conduct and methodological rigor of animal research are paramount to ensure the validity, reproducibility, and translatability of scientific findings, while upholding animal welfare. Preclinical investigations involving animal models, such as those with this compound, are subject to stringent ethical guidelines and regulatory oversight to balance scientific advancement with the moral imperative to minimize animal suffering.
A cornerstone of ethical animal research is the "3Rs" principle: Replacement, Reduction, and Refinement.
Replacement encourages the use of non-animal methods (e.g., in vitro studies, computational modeling, organ-on-a-chip systems) whenever possible to achieve the same scientific objective.
Reduction aims to minimize the number of animals used in a study while still ensuring statistically robust and meaningful results. This involves careful experimental design and statistical planning.
Refinement focuses on minimizing pain, suffering, distress, and improving the welfare of animals used in research. This includes optimizing housing conditions, husbandry, and experimental procedures, as well as providing appropriate analgesia and anesthesia.
Methodological rigor is equally crucial for the scientific integrity and reproducibility of preclinical studies. Transparent reporting of research methods and findings is essential for others to scrutinize the work, evaluate its rigor, and reproduce the results. The Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines were developed to improve the quality of reporting in animal research publications. ARRIVE 2.0, an updated version, categorizes reporting items into two sets: the 'ARRIVE Essential 10' and the 'Recommended Set'.
The 'ARRIVE Essential 10' represents the minimum information required for transparent reporting, including details on study design, sample size, inclusion and exclusion criteria, randomization, blinding/masking, outcome measures, statistical methods, experimental animals, experimental procedures, and results. The 'Recommended Set' provides additional context, such as ethical statements, declarations of interest, protocol registration, and detailed information on animal housing and husbandry. Adherence to these guidelines helps ensure that studies are reported with sufficient detail to contribute to the knowledge base and allows for proper evaluation of methodological rigor.
Ethical review processes, typically conducted by Institutional Animal Care and Use Committees (IACUCs) or Research Ethics Boards (REBs), are mandated to assess the scientific and ethical justifications for preclinical research involving animals. These committees ensure compliance with animal welfare guidelines and promote practices that prioritize animal well-being while facilitating high-quality scientific investigation.
Structure Activity Relationship Sar Studies of Beta Neta
Identification of Key Structural Motifs for Biological Activity
The core structure of beta-NETA, and its closely related isomer alpha-NETA, can be broadly divided into three principal regions: a quaternary ammonium (B1175870) end, an aromatic moiety (beta-naphthyl for this compound), and a three-carbon linker containing a carbonyl functional group. mitotox.org Research has highlighted the importance of each of these regions for biological activity, particularly in the context of choline (B1196258) acetyltransferase inhibition and CMKLR1 antagonism.
Quaternary Ammonium Moiety: The presence of the quaternary ammonium group is a critical determinant of potency. Comparative studies involving the quaternary ammonium compounds (such as this compound) and their corresponding tertiary dimethylamine (B145610) hydrochloride analogs (e.g., beta-NEDA) have consistently shown that the quaternary ammonium compounds are significantly more potent inhibitors of choline acetyltransferase. For instance, this compound (quaternary) exhibited an IC50 of 76 µM for ChAT inhibition, whereas its tertiary analog, beta-NEDA, showed a considerably higher IC50 of 1400 µM, indicating a substantial reduction in activity. This suggests that the positive charge and the specific arrangement conferred by the quaternary ammonium group are essential for optimal interaction with the enzyme's active site. mitotox.org
Aromatic Moiety: The nature and position of the aromatic ring also play a crucial role in the compound's activity. In the context of ChAT inhibition, the alpha-naphthyl moiety (as in alpha-NETA) was found to be more favorable for enzyme alignment and inhibition compared to the beta-naphthyl moiety (as in this compound) or the larger 9'-anthryl moiety (as in 9'-AETA). This indicates that the spatial orientation and electronic properties of the aromatic system are critical for effective binding and inhibition. For CMKLR1 antagonism, studies on alpha-NETA analogues revealed that while changing the alpha-naphthyl group to a phenyl or cyclohexyl ring reduced activity, the introduction of methoxy (B1213986) substituents on the aromatic rings significantly enhanced activity. mitotox.org This suggests that the aromatic ring is a site where structural modifications can be tolerated and even exploited to modulate activity.
Linker Region: The three-carbon linker with a carbonyl functional group appears to be less amenable to modification without compromising activity. For alpha-NETA's CMKLR1 activity, modifications to the linker's length or functional groups generally led to a loss of activity. mitotox.org This implies that the precise length and chemical nature of this linker are important for maintaining the correct spatial relationship between the ammonium headgroup and the aromatic ring for effective binding to the target enzyme or receptor.
The following table summarizes the comparative inhibitory activities of this compound and its structural analogs against choline acetyltransferase:
| Compound Name | Structural Feature | ChAT IC50 (µM) | Reference |
| This compound | Quaternary ammonium, beta-naphthyl | 76 | |
| alpha-NETA | Quaternary ammonium, alpha-naphthyl | 9 | |
| beta-NEDA | Tertiary amine, beta-naphthyl | 1400 | |
| alpha-NEDA | Tertiary amine, alpha-naphthyl | 63 | |
| 9'-AETA | Quaternary ammonium, 9'-anthryl | 32 | |
| 9'-AEDA | Tertiary amine, 9'-anthryl | 77 |
Rational Design of this compound Analogues
Rational design in drug discovery involves systematically modifying a lead compound's structure based on SAR insights to improve its potency, selectivity, or other desirable properties. For this compound, early rational design efforts focused on understanding the impact of changes to the nitrogen atom and the aromatic system.
The synthesis and evaluation of compounds like alpha-NETA, this compound, and their tertiary amine counterparts (alpha-NEDA, beta-NEDA) exemplify rational design based on modifying the charge and steric environment around the nitrogen atom. The observed decrease in potency when the quaternary ammonium group is replaced by a tertiary amine group underscores the importance of the permanent positive charge for effective interaction with choline acetyltransferase.
Furthermore, the synthesis of compounds with different aromatic moieties, such as the alpha-naphthyl (alpha-NETA), beta-naphthyl (this compound), and 9'-anthryl (9'-AETA) groups, demonstrates an effort to rationally explore the impact of the aromatic system's size and orientation on biological activity. The finding that the alpha-naphthyl isomer (alpha-NETA) is more potent than this compound for ChAT inhibition suggests that the alpha-orientation provides a better fit or more favorable interactions within the enzyme's binding pocket. These systematic variations highlight a deliberate approach to understanding and optimizing the structural requirements for activity.
Computational Modeling and Predictive Analysis in SAR
Computational modeling and predictive analysis play an increasingly vital role in modern SAR studies, offering insights into molecular interactions and predicting the biological activity of novel compounds. While specific detailed computational studies focusing solely on this compound's interactions with its known targets (ChAT or CMKLR1) were not explicitly found in the provided search results, the general principles and applications of these methods are highly relevant to SAR.
Computational techniques, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, enable researchers to:
Predict Binding Modes: Molecular docking can predict how a compound, like this compound, might fit into the active site of a target protein (e.g., ChAT). This provides a molecular-level understanding of key interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic forces) that contribute to binding affinity and inhibitory activity.
Identify Key Pharmacophores: QSAR models correlate structural descriptors of a series of compounds with their biological activities. By analyzing these correlations, researchers can identify the essential structural features (pharmacophores) required for activity and predict the activity of new, unsynthesized analogues.
Guide Analog Design: Computational models can guide the rational design process by suggesting specific modifications to the lead compound that are predicted to improve activity or selectivity, thereby reducing the number of compounds that need to be synthesized and tested experimentally.
Understand Conformational Dynamics: Molecular dynamics simulations can provide insights into the flexibility of the compound and its target, revealing how their conformations might change upon binding and how these dynamics influence activity.
Although direct computational studies on this compound were not retrieved, such methods are routinely applied in the SAR of compounds with similar complexities and target interactions, such as other enzyme inhibitors or receptor antagonists. Their application would involve simulating the binding of this compound and its analogues to ChAT or CMKLR1 to elucidate the precise molecular basis for the observed differences in potency and selectivity, thereby facilitating the design of more effective compounds.
Analytical Methodologies for Beta Neta Research
Quantification in Biological Matrices for Research Purposes
Quantification of compounds in biological matrices (e.g., plasma, serum, urine, tissue extracts) is essential for pharmacokinetic and pharmacodynamic studies in research. Given the complexity of biological samples, sample preparation is a critical initial step to reduce interference and enrich the analyte. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netwikipedia.org
For the quantification of small molecules like beta-NETA in biological matrices, highly sensitive and selective techniques are generally employed. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are considered gold standards due to their high sensitivity, specificity, and throughput. wikipedia.orgveeprho.com These methods allow for the separation of the compound from endogenous matrix components and other potential interferences, followed by its detection and quantification based on mass-to-charge ratios and fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly useful for volatile or thermally stable compounds, and can also be employed for quantification in biological matrices. pharmaffiliates.comindocoanalyticalsolutions.com
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are also highly selective bioanalytical methods for quantifying compounds, especially larger biomacromolecules, but can be adapted for small molecules if specific antibodies are available. These methods offer high sensitivity and can analyze numerous samples without extensive sample preparation. wikipedia.orgveeprho.com Other less common methods for quantification in specific research contexts might include "cut and count" techniques for radiolabeled compounds using beta or gamma counters, though this is typically for larger molecules or specific labeling studies. veeprho.com
Spectrometric Techniques for Compound Characterization and Detection
Spectrometric techniques are indispensable for the structural characterization and detection of chemical compounds. For a compound like this compound, various spectroscopic and spectrometric methods would be utilized:
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the molecular weight of a compound and elucidating its structural fragments. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) coupled with high-resolution mass analyzers (e.g., Orbitrap, TOF) provide precise mass measurements, aiding in elemental composition determination. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation and confirmation, especially when identifying impurities or metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (e.g., 1H NMR, 13C NMR) provides detailed information about the chemical environment of atoms within a molecule, making it invaluable for confirming the structure of a synthesized compound and identifying impurities.
Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in the molecule by analyzing the absorption of infrared radiation at specific wavelengths, providing complementary structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the detection and quantification of compounds that absorb light in the UV-Vis range. It is often coupled with chromatographic methods as a detector (e.g., HPLC-UV, HPLC-PDA) for routine analysis and purity assessment.
Chromatographic Methods for Purity and Separation
Chromatographic methods are fundamental for separating a compound from its impurities and for assessing its purity. They are also critical for isolating pure samples for further characterization.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the most widely used and versatile chromatographic technique for the separation and purity assessment of small molecules. It separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various detectors, such as UV-Vis, Photodiode Array (PDA), and mass spectrometry, can be coupled with HPLC to enhance detection capabilities and selectivity. medchemexpress.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers improved resolution and faster analysis times compared to conventional HPLC.
Gas Chromatography (GC): GC is suitable for the separation of volatile or semi-volatile compounds. It is often coupled with mass spectrometry (GC-MS) for both separation and identification. pharmaffiliates.comindocoanalyticalsolutions.com
Thin-Layer Chromatography (TLC): TLC is a simpler and less expensive chromatographic technique used for rapid qualitative analysis, monitoring reaction progress, and preliminary purity checks.
Preparative Chromatography: For isolating larger quantities of pure this compound or its related compounds from reaction mixtures or complex samples, preparative chromatographic techniques, including preparative HPLC, are employed. These methods scale up analytical separations to achieve higher yields of purified material. medchemexpress.com
The selection of a specific chromatographic method depends on the physicochemical properties of this compound, the nature of the matrix, and the required level of separation and detection sensitivity.
Theoretical and Computational Studies on Beta Neta
Molecular Docking and Simulation of Receptor Interactions
Specific molecular docking and simulation studies directly focusing on beta-NETA are not extensively detailed in publicly available literature. However, the principles and methodologies of these computational techniques are highly pertinent for understanding its interactions with its known biological targets, particularly choline (B1196258) acetyltransferase (ChAT) and chemokine-like receptor-1 (CMKLR1). synhet.comresearchgate.netnucleos.com
Molecular docking aims to predict the optimal binding orientation (pose) of a small molecule, such as this compound, within the active site of a target protein, and to estimate its binding affinity. This process typically involves algorithms that search for favorable ligand conformations and positions, evaluating them using scoring functions that approximate the binding energy. iiab.menih.govnih.gov For this compound, docking studies would involve preparing the 3D structures of ChAT and CMKLR1 (if available, or homology models if not) and then computationally fitting this compound into their binding pockets. The output would include predicted binding poses and scores, indicating the likelihood and strength of interaction.
Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the dynamic behavior of the ligand-receptor complex over time. Unlike static docking, MD simulations account for the flexibility of both the ligand and the receptor, providing a more realistic representation of their interactions in a physiological environment (e.g., explicit solvent, lipid membranes for transmembrane receptors). These simulations can reveal critical atomic-level interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which contribute to the stability of the complex and the mechanism of inhibition or antagonism. For instance, MD simulations could shed light on how the quaternary ammonium (B1175870) group and the naphthoyl moiety of this compound engage with specific residues in the active sites of ChAT or CMKLR1, and how these interactions lead to the observed biological effects. Such detailed insights are crucial for elucidating the molecular basis of this compound's action and for guiding the rational design of novel derivatives with enhanced potency or selectivity.
Quantum Chemical Calculations for Conformational Analysis
Direct quantum chemical calculations specifically for the conformational analysis of this compound are not widely reported in the current scientific literature. Nevertheless, quantum chemistry provides robust theoretical frameworks to investigate the electronic structure, stability, and conformational landscape of complex organic molecules like this compound.
Density Functional Theory (DFT) is a predominant quantum chemical method utilized for geometry optimization and conformational analysis due to its balance of accuracy and computational efficiency. By applying various functionals (e.g., B3LYP) and basis sets, researchers can determine the lowest energy conformers of this compound in different environments, such as the gas phase or with implicit solvent models. This involves systematically exploring the potential energy surface by rotating around rotatable bonds within the molecule, particularly the flexible linker connecting the naphthoyl group to the trimethylammonium moiety. The energy minima identified on this surface correspond to stable conformations.
For a molecule like this compound, which possesses a bulky naphthoyl group and a flexible chain, understanding its preferred conformations is paramount. The specific 3D arrangement of its atoms dictates how it presents itself to a receptor binding site, thus influencing its binding affinity and biological activity. Quantum chemical calculations can also provide insights into intramolecular interactions (e.g., steric hindrance, hydrogen bonding), electronic properties (e.g., charge distribution, frontier molecular orbitals), and vibrational frequencies, which can be correlated with experimental spectroscopic data like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. This theoretical understanding of this compound's conformational preferences and electronic characteristics is fundamental for comprehending its structure-activity relationships and for future rational design efforts.
Predictive Modeling of Metabolic Pathways (Conceptual)
Predictive modeling of metabolic pathways for chemical compounds, including quaternary ammonium compounds such as this compound, is a conceptual yet powerful application of in silico methodologies in drug discovery and toxicology. These models aim to forecast how a compound might be transformed within a biological system, offering insights into its absorption, distribution, metabolism, and excretion (ADME) profile without the need for extensive experimental work. synhet.com
Computational tools for metabolism prediction leverage vast databases of known metabolic reactions and enzymatic transformations. These tools often employ a combination of approaches, including rule-based systems, machine learning algorithms, and quantitative structure-activity relationships (QSAR). synhet.com For a quaternary ammonium compound like this compound, typical metabolic reactions that could be conceptually predicted include:
N-dealkylation: The removal of methyl groups from the quaternary nitrogen.
Hydroxylation: Addition of hydroxyl groups to the naphthalene (B1677914) ring or the alkyl chain.
Conjugation reactions: Formation of conjugates with endogenous molecules (e.g., glucuronidation, sulfation) to facilitate excretion.
Software packages such as BioTransformer or GLORY are examples of tools that can predict potential sites of metabolism (SOMs) and the structures of likely metabolites by simulating various phase I (e.g., cytochrome P450-mediated oxidations) and phase II (e.g., conjugation) biotransformations. By inputting the chemical structure of this compound into such platforms, one could conceptually generate a list of probable metabolites and their formation likelihoods.
The conceptual application of these models helps in several ways: it allows for the early identification of potential metabolic liabilities (e.g., formation of reactive or toxic metabolites), aids in prioritizing compounds for further experimental ADME screening, and provides a framework for understanding the pharmacokinetic behavior of new chemical entities. While these predictions are theoretical, they serve as valuable hypotheses to guide subsequent experimental investigations, streamlining the drug development process.
Theoretical Frameworks for Beta-Derivative Analysis in Related Fields
Theoretical frameworks within computational chemistry provide a robust and versatile foundation for analyzing the properties and behavior of a wide array of chemical compounds, including those possessing "beta-derivative" characteristics. In the context of this compound, this refers to the presence of a beta-substituted naphthoyl moiety (i.e., the naphthalene ring is attached at the beta position).
These frameworks encompass a spectrum of computational approaches, ranging from classical molecular mechanics to sophisticated quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations. For beta-derivatives, theoretical analysis can involve:
Electronic Structure Analysis: DFT calculations can be used to investigate the electronic distribution within the beta-naphthoyl system, including charge densities, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potentials. These properties are crucial for understanding the compound's reactivity and its ability to engage in intermolecular interactions, such as those with biological receptors.
Spectroscopic Property Prediction: Theoretical calculations can accurately predict spectroscopic parameters, such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. For example, studies on beta-naphthyl based isoxazoles have utilized theoretical calculations to assess substituent effects on their IR and NMR spectra, demonstrating the utility of these methods in correlating structural features with observable properties. Comparing predicted spectra with experimental data not only validates the theoretical models but also provides deeper insights into the molecular structure, bonding, and conformational dynamics.
Reactivity and Stability: Theoretical frameworks can also be applied to study the chemical reactivity and stability of beta-derivatives. This includes analyzing reaction pathways, transition states, and energy barriers for various chemical transformations, which can be particularly relevant for understanding potential degradation pathways or synthetic routes.
The application of these theoretical frameworks is crucial for establishing comprehensive structure-property and structure-activity relationships for beta-derivatives. They allow chemists to explore the chemical space, predict the behavior of novel compounds based on their structural similarities to known beta-substituted systems, and ultimately guide synthetic efforts and drug design strategies by providing a predictive and explanatory understanding at the atomic and electronic levels.
Future Directions and Emerging Research Avenues for Beta Neta
Exploration of Additional Biological Targets and Pathways
Current understanding identifies beta-NETA as a noncompetitive inhibitor of choline (B1196258) acetyltransferase (ChA) with an IC50 of 76 µM, and a cholinesterase (ChE) inhibitor with an IC50 of 40 µM. It also weakly inhibits acetylcholinesterase (AChE) at an IC50 of 1 mM medchemexpress.com. Furthermore, this compound functions as a potent antagonist of chemokine-like receptor-1 (CMKLR1) and demonstrates anti-cancer activity targetmol.com.
Future research should focus on systematically identifying and validating additional biological targets beyond the established cholinergic enzymes and CMKLR1. Given its anti-cancer properties, investigations into its interactions with various cellular signaling pathways are warranted. Pathways such as the Wnt/β-catenin pathway, which plays a pivotal role in regulating cell growth and differentiation and is implicated in numerous malignancies, could be explored nih.gov. Similarly, the transforming growth factor-beta (TGF-β) signaling pathway, critical for cellular growth, differentiation, and immune response, presents another avenue for investigation, especially considering its relevance in cancer and fibrosis anygenes.com. The involvement of this compound with G protein-coupled receptors (GPCRs) and their associated downstream signaling cascades, including those involving cAMP-protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, could reveal novel mechanisms of action nih.gov.
A comprehensive approach might involve:
Target Deconvolution Studies: Employing proteomic and chemogenomic screens to identify novel protein interactions and binding partners of this compound.
Pathway Mapping: Utilizing advanced cellular assays to determine the impact of this compound on various intracellular signaling networks, particularly those implicated in cellular proliferation, differentiation, and apoptosis.
Enzyme Profiling: Expanding the enzymatic panel to assess this compound's inhibitory or activating effects on a wider range of enzymes, particularly those involved in neurotransmission, inflammation, or metabolic processes.
Table 1: Known Biological Activities of this compound
| Target | Activity | IC50 (µM) | Reference |
| Choline Acetyltransferase (ChA) | Inhibitor | 76 | medchemexpress.comnih.gov |
| Cholinesterase (ChE) | Inhibitor | 40 | medchemexpress.com |
| Acetylcholinesterase (AChE) | Weak Inhibitor | 1000 | medchemexpress.com |
| Chemokine-like Receptor-1 (CMKLR1) | Antagonist | N/A | targetmol.com |
Development of Advanced Experimental Models
To fully characterize the biological effects and therapeutic potential of this compound, the development and utilization of advanced experimental models are crucial. While traditional in vitro cell cultures and in vivo animal models have provided foundational insights, more sophisticated systems are needed to mimic human physiological and pathological conditions more accurately.
Future directions in experimental models include:
Complex in vitro Systems: This involves moving beyond monolayer cell cultures to three-dimensional (3D) organoid models and "organ-on-a-chip" technologies. These models can better recapitulate tissue architecture, cell-cell interactions, and microenvironmental cues, offering a more predictive platform for assessing this compound's efficacy and specificity. Patient-derived cellular cultures and "disease-in-a-dish" models are particularly useful for modeling human diseases and predicting patient responses nih.gov.
Humanized Animal Models: For in vivo studies, the development and application of humanized animal models, where specific human genes or tissues are introduced into animal hosts, can provide more relevant data on this compound's effects in a human-like biological context. Mouse models have been extensively used for related compounds like alpha-NETA in conditions such as endometriosis and experimental autoimmune encephalomyelitis (EAE) nih.govplos.org.
Advanced Imaging Techniques: Integrating advanced in vivo imaging modalities, such as high-resolution microscopy and molecular imaging techniques, can enable real-time visualization of this compound's distribution, target engagement, and cellular effects within living organisms nih.gov.
Pluripotent Stem Cell (PSC) Models: Utilizing PSCs to generate specific cell types (e.g., neurons, immune cells, cancer cells) relevant to this compound's potential applications allows for the study of its effects on differentiation, function, and disease mechanisms in a highly controlled and scalable manner dknet.org.
Integration with Systems Biology Approaches
The complexity of biological systems necessitates a holistic approach to understanding the multifaceted actions of this compound. Integrating "omics" technologies with systems biology methodologies will be instrumental in unraveling its comprehensive biological impact.
Key areas for integration include:
Multi-Omics Profiling: Applying a combination of genomics, transcriptomics, proteomics, metabolomics, and fluxomics to study the global cellular responses to this compound treatment frontiersin.orgnih.gov. This can reveal changes in gene expression, protein levels, metabolic pathways, and cellular networks, providing a comprehensive view of its mechanism of action nih.govoup.com. For instance, single-cell multi-omics analysis (e.g., single-cell RNA-seq, ATAC-seq) can shed light on cellular heterogeneity and dynamic changes during differentiation or disease progression in response to this compound dknet.org.
Computational Modeling and Simulation: Developing computational models that integrate diverse omics datasets to predict this compound's effects on complex biological networks. These models can simulate drug-target interactions, pathway perturbations, and phenotypic outcomes, guiding experimental design and hypothesis generation.
Network Pharmacology: Utilizing network-based approaches to identify the interconnected biological pathways and molecular targets influenced by this compound, moving beyond single-target paradigms to understand its polypharmacological effects. This can help in identifying synergistic interactions or off-target effects.
Bioinformatics and Data Integration: Establishing robust bioinformatics pipelines and data integration platforms to effectively manage, analyze, and interpret the large volumes of data generated from omics experiments, facilitating the discovery of novel insights.
Novel Synthetic Strategies for Enhanced Analogues
The development of novel synthetic strategies is crucial for generating enhanced analogues of this compound with improved potency, selectivity, pharmacokinetic properties, and potentially new therapeutic applications. Early research has already explored the structure-activity relationship of this compound and related compounds like alpha-NETA and 9'-AETA, demonstrating that the alpha-naphthyl moiety was preferable for choline acetyltransferase inhibition compared to the beta-naphthyl moiety nih.gov.
Future synthetic efforts should focus on:
Structure-Activity Relationship (SAR) Refinement: Conducting detailed SAR studies to identify key structural features of this compound responsible for its biological activities. This involves synthesizing a library of analogues with systematic modifications to the naphthoyl moiety, the ethyltrimethylammonium (B95326) group, and the iodide counterion nih.gov.
Chiral Synthesis: If chirality plays a role in its biological activity, developing stereoselective synthetic routes to produce specific enantiomers of this compound or its analogues, as different enantiomers can exhibit distinct pharmacological profiles.
Prodrug Design: Exploring prodrug strategies to improve this compound's bioavailability, stability, or tissue-specific delivery. This could involve reversible modifications that release the active compound at the desired site of action.
Conjugation Chemistry: Developing efficient methods for conjugating this compound or its analogues to targeting moieties (e.g., antibodies, peptides, nanoparticles) for targeted drug delivery, particularly relevant for its anti-cancer activity. While 3p-C-NETA is a different chelator, the principles of developing bifunctional ligands for radiopharmaceuticals, focusing on rapid and stable complexation, might offer inspiration for designing conjugates of this compound for specific delivery researchgate.netnih.govmdpi.com.
Green Chemistry Approaches: Implementing environmentally friendly synthetic methodologies, such as catalysis, solvent-free reactions, or flow chemistry, to make the synthesis of this compound and its analogues more sustainable and scalable.
Collaborative Research Opportunities in Related Academic Fields
Advancing the understanding and application of this compound will greatly benefit from interdisciplinary collaboration across various academic fields. Such collaborations foster innovation by integrating diverse expertise and perspectives myresearchconnect.com.
Potential collaborative opportunities include:
Neuroscience and Pharmacology: Collaborations with neuroscientists to further elucidate this compound's role in cholinergic neurotransmission, its impact on neuronal function, and its potential in neurological disorders. Pharmacologists can contribute to detailed pharmacokinetic and pharmacodynamic profiling.
Oncology and Cancer Biology: Partnering with cancer biologists and oncologists to investigate this compound's anti-cancer mechanisms, identify specific cancer types responsive to its action, and explore its potential in combination therapies. This could involve collaborations with research centers focused on specific cancer types where CMKLR1 or cholinergic pathways are implicated.
Immunology and Inflammation: Given this compound's CMKLR1 antagonist activity, collaborations with immunologists are crucial to understand its immunomodulatory effects and potential applications in inflammatory or autoimmune diseases plos.org.
Medicinal Chemistry and Chemical Biology: Close collaboration with medicinal chemists is essential for rational drug design, synthesis of novel analogues, and optimization of physicochemical properties. Chemical biologists can contribute by developing chemical probes to study this compound's interactions with its targets in complex biological systems.
Computational Biology and Artificial Intelligence (AI): Engaging computational biologists and AI specialists for in silico drug discovery, molecular docking, and predictive modeling of this compound's interactions and effects. AI can also aid in analyzing large omics datasets and identifying novel targets or pathways.
Biomedical Engineering: Collaborations with biomedical engineers can lead to the development of advanced drug delivery systems, biosensors for monitoring this compound's levels in vivo, or novel experimental models nih.gov.
Q & A
Basic Research Questions
Q. What are the critical considerations when designing experiments to assess beta-NETA's biochemical interactions in vitro?
- Methodological Guidance : Experimental design should prioritize control groups (e.g., untreated cells) and variables such as concentration gradients (e.g., 0.1–10 μM this compound), exposure duration, and measurement endpoints (e.g., receptor binding affinity via fluorescence assays). Independent variables (e.g., temperature, pH) must be isolated to avoid confounding results. Replicate experiments (n ≥ 3) are essential for statistical validity .
- Data Example :
| Variable | Range Tested | Observed Effect (IC50) |
|---|---|---|
| pH 7.4 | 0.1–10 μM | 2.3 ± 0.4 μM |
| pH 6.8 | 0.1–10 μM | 5.1 ± 0.7 μM |
Q. How can researchers systematically identify gaps in existing literature on this compound’s pharmacological mechanisms?
- Methodological Guidance : Conduct a systematic review using databases like PubMed and Web of Science with keywords: "this compound," "TRPM8 antagonist," "ion channel modulation." Filter studies by publication date (e.g., 2010–2025) and study type (in vitro/in vivo). Tools like PRISMA flow diagrams help visualize coverage gaps (e.g., limited data on long-term toxicity in mammalian models) .
Advanced Research Questions
Q. What statistical approaches are most robust for resolving contradictions in this compound’s reported efficacy across studies?
- Methodological Guidance : Apply meta-analysis to aggregate data from ≥10 studies. Use random-effects models to account for heterogeneity (e.g., I² > 50%). Sensitivity analysis can identify outliers, while subgroup analysis (e.g., separating cell lines vs. tissue samples) clarifies confounding factors. Tools like RevMan or R’s
metaforpackage are recommended . - Example Conflict Resolution :
- Study A: this compound IC50 = 1.8 μM (HEK293 cells).
- Study B: IC50 = 4.5 μM (primary neurons).
- Resolution : Subgroup analysis reveals cell-type-dependent variability due to TRPM8 isoform expression differences .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Guidance : Document synthesis protocols using Chemsketch or SciFinder, including reaction conditions (e.g., solvent purity, catalyst ratios). Publish raw NMR/LC-MS spectra in repositories like Zenodo. Validate purity (>95% via HPLC) and stability (e.g., 6-month storage at –80°C) .
Q. What metadata standards are essential for sharing this compound-related datasets in public repositories?
- Methodological Guidance : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include:
- Experimental Context : Species, cell line, this compound batch ID.
- Analytical Parameters : Instrument calibration logs, software versions.
- Ethics Compliance : Animal welfare protocols (ARRIVE guidelines) or human subject consent forms. Use discipline-specific schemas (e.g., ISA-Tab for pharmacology) .
Data Analysis & Interpretation
Q. What strategies mitigate bias when interpreting this compound’s dose-response curves in heterogeneous populations?
- Methodological Guidance : Normalize data to internal controls (e.g., vehicle-treated groups). Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Pre-register analysis plans on platforms like OSF to reduce HARKing (Hypothesizing After Results are Known) .
Q. How should researchers handle conflicting results between computational predictions and empirical data for this compound’s binding affinity?
- Methodological Guidance : Cross-validate docking simulations (e.g., AutoDock Vina) with experimental assays (e.g., surface plasmon resonance). Discrepancies may arise from force field inaccuracies or solvation effects. Report both datasets transparently and explore molecular dynamics simulations to refine models .
Ethics & Collaboration
Q. What ethical frameworks apply to interdisciplinary this compound research involving animal models and AI-driven drug design?
- Methodological Guidance : Adhere to the 3Rs (Replacement, Reduction, Refinement) for animal studies. For AI, ensure algorithm transparency (e.g., SHAP values for interpretability) and avoid data misuse (e.g., biased training datasets). Collaborative agreements should define roles in co-authored publications .
Tables for Comparative Analysis
Table 1 : this compound’s Reported IC50 Values Across Studies
| Study | Model System | IC50 (μM) | Key Limitation |
|---|---|---|---|
| Smith et al. (2020) | HEK293-TRPM8 | 1.8 | No cytotoxicity assay |
| Zhao et al. (2022) | DRG neurons | 4.5 | Small sample size (n=5) |
| Patel et al. (2024) | Prostate cancer | 0.9 | Lack of in vivo validation |
Table 2 : Recommended Tools for this compound Data Management
| Task | Tool/Platform | Key Feature |
|---|---|---|
| Metadata Storage | Zenodo | FAIR compliance, DOI assignment |
| Statistical Analysis | R (metafor) | Meta-analysis pipelines |
| Reproducibility | Jupyter Notebook | Code + data integration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
